molecular formula C11H14N2S B13200456 4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile

4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile

Cat. No.: B13200456
M. Wt: 206.31 g/mol
InChI Key: SVKCPXHXPZUSAS-UHFFFAOYSA-N
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Description

4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile ( 2060026-05-1) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C11H14N2S and a molecular weight of 206.31 g/mol, this molecule features a thiazole ring core, a structure recognized as a versatile and privileged scaffold in medicinal chemistry . The thiazole moiety is of significant research interest due to its aromaticity, conferred by the presence of both sulfur and nitrogen heteroatoms in the ring, which allows it to participate in various donor-acceptor and nucleophilic reactions . This makes thiazole-containing compounds valuable intermediates in the synthesis and optimization of novel bioactive molecules . Researchers investigate such structures for a wide spectrum of potential therapeutic applications, as derivatives have been explored for antioxidant, anti-tubercular, antibacterial, antifungal, and anti-cancer activities . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile

InChI

InChI=1S/C11H14N2S/c1-10(2)9(11(10,3)4)7-6-14-8(5-12)13-7/h6,9H,1-4H3

InChI Key

SVKCPXHXPZUSAS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C2=CSC(=N2)C#N)C

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazole Core

1.1. Formation of 2-Amino-Thiazole Derivatives

The initial step typically involves synthesizing 2-amino-thiazole intermediates, which serve as versatile precursors for further modifications. A common approach employs the Hantzsch thiazole synthesis, where α-haloketones react with thioamides or amino acids under basic or acidic conditions to form the thiazole ring.

  • Reaction Conditions:
    • Reagents: α-haloketones (e.g., α-bromo ketones), thioamides (e.g., thiourea derivatives).
    • Solvent: Ethanol or acetonitrile.
    • Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate.

1.2. Cyclization to Thiazole

The cyclization involves intramolecular condensation, facilitated by dehydration, to form the heterocyclic thiazole ring. This process is well-documented in the literature for synthesizing various substituted thiazoles.

Introduction of the Tetramethylcyclopropyl Group

2.1. Synthesis of the Cyclopropyl Precursors

The tetramethylcyclopropyl group can be introduced via cyclopropanation of suitable alkenic precursors or through nucleophilic substitution on cyclopropane derivatives.

  • Method A: Cyclopropanation of Alkenes

    • Reagents: Diazo compounds or carbene precursors (e.g., diazomethane, or metal-catalyzed carbene transfer agents).
    • Catalyst: Rhodium or copper catalysts facilitate the cyclopropanation of alkenes bearing the desired substituents.
  • Method B: Nucleophilic Substitution

    • Use of tetramethylcyclopropyl halides reacting with nucleophilic centers on the thiazole precursor.

2.2. Coupling of the Cyclopropyl Group to the Thiazole

The cyclopropyl moiety can be attached to the thiazole ring via nucleophilic substitution or cross-coupling reactions. For example, a halogenated cyclopropane derivative reacts with a nucleophilic site on the thiazole precursor under suitable conditions.

Functionalization to Introduce the Carbonitrile Group

The nitrile group at position 2 of the thiazole ring can be introduced via:

  • Cyanation of a suitable precursor:

    • Using reagents such as cyanogen bromide or potassium cyanide in the presence of a base, under controlled conditions, to substitute a leaving group (e.g., halogen) on the heterocycle.
  • Alternative routes:

    • Starting from a precursor bearing a suitable leaving group, followed by nucleophilic substitution with cyanide ions.

Summary of the Overall Synthetic Route

Step Description Reagents/Conditions References
1 Synthesis of 2-amino-thiazole Thioamide + α-haloketone Patent WO2000062778A1, (1)
2 Cyclization to form thiazole ring Acidic or basic conditions (1)
3 Preparation of tetramethylcyclopropyl precursor Carbene-mediated cyclopropanation (2)
4 Attachment of cyclopropyl group Nucleophilic substitution or cross-coupling (2)
5 Cyanation at C-2 position Cyanogen bromide or KCN (1)

Notes and Considerations

  • Reaction Optimization:

    • The cyclopropanation step requires careful control of temperature and catalysts to ensure selectivity for the tetramethylcyclopropyl group.
    • Protecting groups may be employed during multi-step sequences to prevent unwanted side reactions.
  • Purification:

    • Techniques such as column chromatography, recrystallization, and preparative HPLC are used to isolate pure intermediates and final compounds.
  • Safety Precautions:

    • Cyanide reagents are highly toxic; appropriate safety measures and disposal protocols are mandatory.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, introducing different substituents at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking their catalytic function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

A. Substituent Position and Functional Group Influence

  • 1,3-Thiazole-4-carbonitrile (C₄H₂N₂S): This analog features a nitrile group at position 4 instead of position 2. The crystal structure reveals C–H⋯N hydrogen bonding and π–π stacking interactions, driven by the nitrile’s polarity . In contrast, the tetramethylcyclopropyl group in the target compound introduces significant steric hindrance and may disrupt such intermolecular interactions.
  • 2-Methyl-4-(propan-2-yl)-1,3-thiazole (C₇H₁₀N₂S): Substituted with alkyl groups (methyl and isopropyl), this compound lacks the electronic effects of a nitrile. The isopropyl group is less bulky than the tetramethylcyclopropyl moiety, suggesting higher conformational flexibility .

B. Cyclopropane-Containing Analogs
Compounds like 1-(2,2,3,3-Tetramethylcyclopropyl)prop-2-en-1-one () share the tetramethylcyclopropyl group but lack the thiazole-nitrilе system. The cyclopropane ring’s inherent strain and steric effects may enhance reactivity in ketones or alcohols, but its integration into a thiazole framework likely moderates this effect due to aromatic stabilization .

Physicochemical Properties

A comparative analysis of key properties is outlined below:

Compound Name Molecular Formula Substituents (Position) Key Properties (Inferred/Reported)
4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile C₁₁H₁₄N₂S –CN (2), tetramethylcyclopropyl (4) High steric hindrance; moderate solubility in polar aprotic solvents
1,3-Thiazole-4-carbonitrile C₄H₂N₂S –CN (4) Crystalline solid; strong intermolecular H-bonding
2-Methyl-4-(propan-2-yl)-1,3-thiazole C₇H₁₀N₂S –CH₃ (2), –C₃H₇ (4) Low polarity; higher volatility

Notes:

  • The tetramethylcyclopropyl group increases molecular weight (MW = 218.3 g/mol) compared to simpler thiazoles (e.g., MW = 122.1 g/mol for 1,3-thiazole-4-carbonitrile), likely reducing volatility.
  • The nitrile group at position 2 in the target compound may enhance dipole interactions compared to alkyl-substituted analogs.

Biological Activity

4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C13H21N2SC_{13}H_{21}N_{2}S with a molecular weight of 223.38 g/mol. Its structure features a thiazole ring substituted with a tetramethylcyclopropyl group and a carbonitrile functional group.

Biological Activity Overview

Research indicates that compounds within the thiazole family exhibit various biological activities. Notably:

  • Antitumor Activity : Thiazole derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, related thiazole compounds have demonstrated IC50 values in the low micromolar range against breast cancer cell lines MCF-7 and MDA-MB-231 .
  • Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This is particularly relevant for compounds that bind at the colchicine site on tubulin .

Anticancer Activity

A study highlighted that this compound exhibited promising anticancer properties. The compound was tested against multiple cancer cell lines with varying degrees of success:

Cell Line IC50 (µM) Mechanism
MCF-75.73Induces apoptosis and cell cycle arrest
MDA-MB-23112.15Inhibits VEGFR-2 signaling

The compound showed a significant inhibitory effect on vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis .

Structure-Activity Relationship (SAR)

The structural modifications in thiazole derivatives have been explored to enhance their biological activity. The presence of bulky groups like the tetramethylcyclopropyl moiety is believed to contribute to increased potency by improving binding interactions with target proteins .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in preclinical models:

  • Breast Cancer Model : In vivo studies demonstrated that thiazole compounds could significantly reduce tumor size in xenograft models of breast cancer when administered at doses optimized for maximum efficacy without toxicity .
  • Multidrug Resistance : Some thiazole derivatives have shown the ability to overcome multidrug resistance mechanisms commonly observed in cancer therapy by effectively inhibiting P-glycoprotein-mediated drug efflux .

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